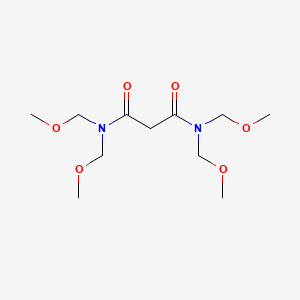
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide is a chemical compound with the molecular formula C11H22N2O6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide typically involves the reaction of propanediamide with methoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with methoxymethyl groups. The reaction is usually conducted at a temperature range of 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide involves its interaction with molecular targets and pathways. The methoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetrakis(1-methylethyl)propanediamide
- 1,3-Benzenediamine, N1,N~1~,N~3~,N~3~-tetrakis(1-methylethyl)
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide is unique due to its methoxymethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. These groups enhance its solubility, stability, and potential for diverse applications in various fields.
特性
CAS番号 |
880517-76-0 |
|---|---|
分子式 |
C11H22N2O6 |
分子量 |
278.30 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(methoxymethyl)propanediamide |
InChI |
InChI=1S/C11H22N2O6/c1-16-6-12(7-17-2)10(14)5-11(15)13(8-18-3)9-19-4/h5-9H2,1-4H3 |
InChIキー |
ULCYAXDSHPIXAK-UHFFFAOYSA-N |
正規SMILES |
COCN(COC)C(=O)CC(=O)N(COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
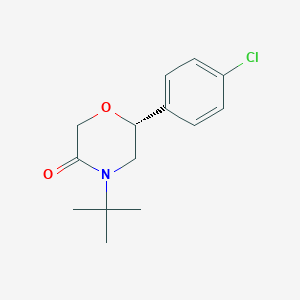
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
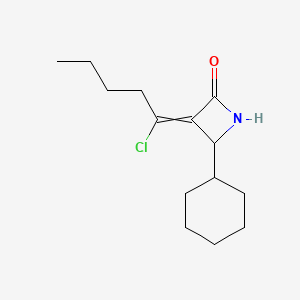
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
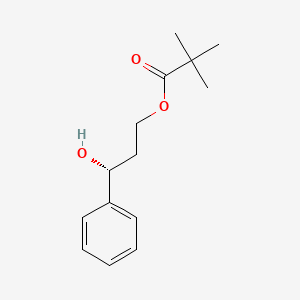
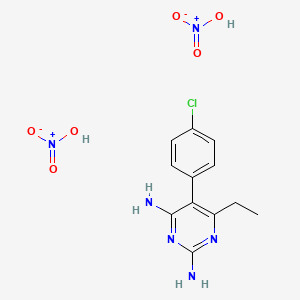
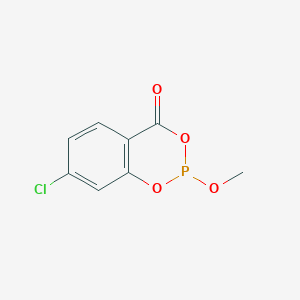

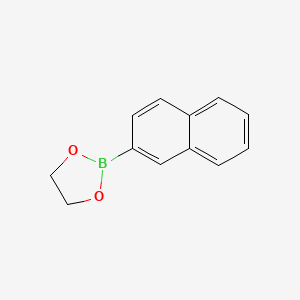
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
